[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid
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Description
[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid is a useful research compound. Its molecular formula is C8H13NO4S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Degradation and Stability Studies
[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid and its derivatives have been studied for their degradation properties and stability under various conditions. For instance, a force degradation study of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4 H -1,2,4-triazol-3-yl)thio)acetate was conducted to confirm the selectivity of the active pharmaceutical ingredient (API) and impurity determination method. This study explored the stability of the API under various stress factors like acid, alkali, hydrogen peroxide, temperature, and UV radiation (Varynskyi & Kaplaushenko, 2019).
Synthesis and Anticonvulsant Properties
New acetamide derivatives of phthalimide and its saturated cyclohexane and norbornene analogs, including morpholine acetamides derived from 2-(1,3-dioxoisoindolin-2-yl)-acetic acid, were synthesized and their anticonvulsant properties evaluated. This research highlighted the potential of these compounds in the development of anticonvulsant drugs (Kamiński et al., 2011).
Antimicrobial and Hemolytic Activity
Research into the antimicrobial and hemolytic activities of compounds related to this compound has been conducted. For example, a study on the synthesis and antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed active antimicrobial properties against various microbial species (Gul et al., 2017).
Anticancer Research
The synthesis and investigation of the anticancer activities of certain benzimidazole derivatives, which include 1-(2-aryl-2-oxoethyl)-2-[(morpholine-4-yl)thioxomethyl]benzimidazole, have been carried out. These studies explore the potential of these compounds as anticancer agents (Yurttaş et al., 2013).
Antifungal Applications
Certain derivatives of this compound have shown promising results as broad-spectrum antifungal agents. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and characterized by their activity against Aspergillus species (Bardiot et al., 2015).
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c10-7(5-14-6-8(11)12)9-1-3-13-4-2-9/h1-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQYCYTYVTVVBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353775 |
Source
|
Record name | [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62770-06-3 |
Source
|
Record name | [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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